molecular formula C19H15N3O2S B5843561 N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide

N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B5843561
M. Wt: 349.4 g/mol
InChI Key: LRAYYEFZEUGCEE-UHFFFAOYSA-N
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Description

N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

N-(1-phenylbenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-25(24,17-9-5-2-6-10-17)21-15-11-12-19-18(13-15)20-14-22(19)16-7-3-1-4-8-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAYYEFZEUGCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions.

    Sulfonamide Formation: The benzimidazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Antimicrobial Agents: Due to its benzimidazole core, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Antiviral Agents:

Medicine:

    Anticancer Agents: The compound’s ability to interact with DNA and inhibit cell proliferation makes it a candidate for anticancer drug development.

    Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with various molecular targets. The benzimidazole core can intercalate with DNA, disrupting its function and inhibiting cell proliferation. Additionally, the sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also modulate signaling pathways, such as the JAK/STAT pathway, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

  • N-(1-phenyl-1H-benzimidazol-2-yl)benzenesulfonamide
  • N-(1-phenyl-1H-benzimidazol-6-yl)benzenesulfonamide
  • N-(1-phenyl-1H-benzimidazol-4-yl)benzenesulfonamide

Comparison: While these compounds share a similar benzimidazole core, their biological activities and chemical properties can vary significantly due to differences in the position of the sulfonamide group. For example, N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide may exhibit unique binding affinities and selectivities for molecular targets compared to its analogs, making it a distinct and valuable compound for research and development.

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